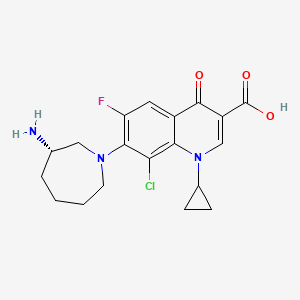

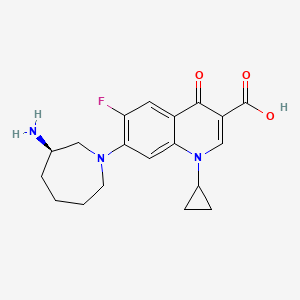

4-O-(E)-Feruloylquinic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Menozzi-Smarrito et al. (2011) detailed the first chemical synthesis of potential human metabolites of 5-O-feruloylquinic acid, indicating its importance in understanding the metabolic fate of feruloylquinic acids in humans (Menozzi-Smarrito et al., 2011).

- Dokli et al. (2013) described an efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids starting from d-(−)-quinic acid, showing the versatility in synthesizing various isomers (Dokli, Navarini, & Hameršak, 2013).

- A novel synthesis method for 5-O-feruloylquinic acid, involving a Knoevenagel condensation, was optimized by Menozzi Smarrito et al. (2008), highlighting the complexity and potential of synthetic routes for this compound (Menozzi Smarrito, Munari, Robert, & Barron, 2008).

Molecular Structure Analysis

- Ferulic acid, a key component of 4-O-(E)-Feruloylquinic Acid, is extensively reviewed by Silva & Batista (2017), emphasizing its molecular structure and its occurrence in nature (Silva & Batista, 2017).

Chemical Reactions and Properties

- The reaction mechanisms involving ferulic acid and related compounds are explored by Lin et al. (2015), providing insights into the enzymatic decarboxylation processes related to these compounds (Lin et al., 2015).

Physical Properties Analysis

- Ou & Kwok (2004) discuss the physical properties of ferulic acid, including its appearance in various forms in plants and its low toxicity, which is relevant for understanding the physical properties of 4-O-(E)-Feruloylquinic Acid (Ou & Kwok, 2004).

Chemical Properties Analysis

- The chemical properties of ferulic acid, including its antioxidant activity and potential health benefits, are comprehensively reviewed by Silva & Batista (2017) (Silva & Batista, 2017).

- Zhang et al. (2009) provide insights into the catalytic properties of Fe(3)O(4) magnetic nanoparticles in the presence of phenolic compounds like ferulic acid, suggesting interactions and chemical behaviors relevant to 4-O-(E)-Feruloylquinic Acid (Zhang et al., 2009).

Applications De Recherche Scientifique

Antioxidant and Health-Promoting Properties

4-O-(E)-Feruloylquinic acid, as part of the chlorogenic acid (CGA) family, has been extensively studied for its various biological and pharmacological effects. It's a prevalent isomer among caffeoylquinic acid isomers and is naturally found in abundant quantities in green coffee extracts and tea. CGA is known for its therapeutic roles, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. It's suggested that CGA plays a vital role in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hypocholesterolemic influence may arise from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

Numéro CAS |

96646-16-1 |

|---|---|

Nom du produit |

4-O-(E)-Feruloylquinic Acid |

Formule moléculaire |

C₁₇H₂₀O₉ |

Poids moléculaire |

368.34 |

Synonymes |

[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.